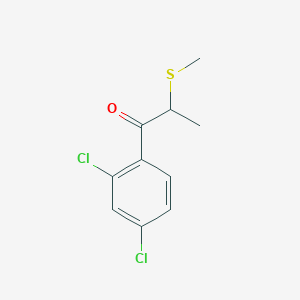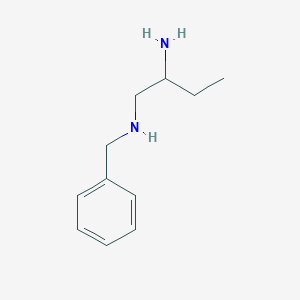
(2-Aminobutyl)(benzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Aminobutyl)(benzyl)amine is an organic compound that belongs to the class of benzylamines Benzylamines are characterized by the presence of a benzyl group attached to an amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminobutyl)(benzyl)amine can be achieved through several methods. One common approach involves the reductive amination of benzylamine with an appropriate aldehyde or ketone, followed by reduction of the resulting imine to the amine. This method avoids the problem of multiple alkylations and provides a controlled manner of forming nitrogen-carbon bonds .
Another method involves the N-alkylation of amines with alcohols utilizing the borrowing hydrogen methodology. This reaction is catalyzed by a highly active Mn(I) pincer catalyst and offers low catalyst loadings and mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(2-Aminobutyl)(benzyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as KMnO4 or OsO4.
Reduction: Reduction can be achieved using agents like NaBH4 or LiAlH4.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: NaBH4, LiAlH4, NaBH(OAc)3
Substitution: Alkyl halides, RCOCl, RCHO
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carbonyl compounds, while reduction typically produces secondary or tertiary amines .
Aplicaciones Científicas De Investigación
(2-Aminobutyl)(benzyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (2-Aminobutyl)(benzyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form imines with aldehydes or ketones, which are then reduced to amines.
Comparación Con Compuestos Similares
Similar Compounds
Benzylamine: A simpler analogue with a benzyl group attached to a primary amine.
N-Benzylpiperidine: Contains a benzyl group attached to a piperidine ring.
N-Benzylpropargylamine: Features a benzyl group attached to a propargylamine.
Uniqueness
(2-Aminobutyl)(benzyl)amine is unique due to its specific structure, which combines a benzyl group with a butylamine chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C11H18N2 |
|---|---|
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
1-N-benzylbutane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9,12H2,1H3 |
Clave InChI |
DOOLCPGRICHIGU-UHFFFAOYSA-N |
SMILES canónico |
CCC(CNCC1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Aminospiro[2.5]octane-1-carboxylic acid](/img/structure/B13176811.png)
![(3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)boronicacid](/img/structure/B13176818.png)
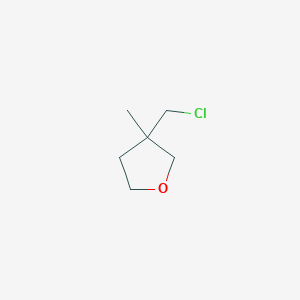
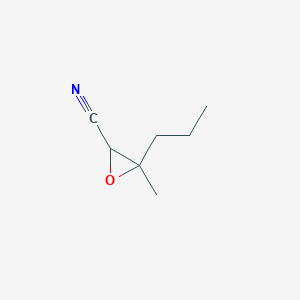

![(3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B13176843.png)
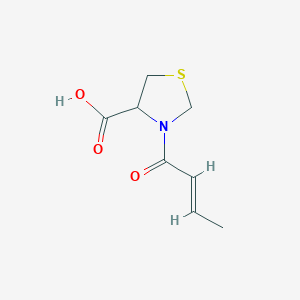
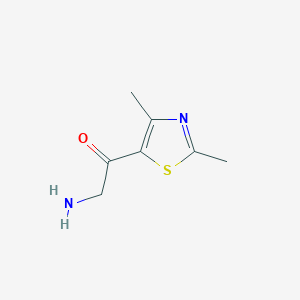
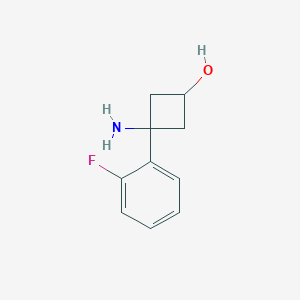

![4-[4-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13176863.png)
